Positional Isomer Differentiation: 4-Fluoro vs. 5-Fluoro Indole Substitution Diverts Monoamine Transporter Pharmacology
The 5-fluoro positional isomer, 5-fluoro-α-ethyltryptamine (PAL-545), has been pharmacologically characterized as a serotonin–dopamine releasing agent (SDRA) with measured EC₅₀ values of 36.6 nM (serotonin), 150 nM (dopamine), and 5,334 nM (norepinephrine) in rat brain synaptosomes, yielding approximately 35-fold selectivity for dopamine release over norepinephrine and approximately 4-fold selectivity for serotonin release over dopamine [1]. By contrast, 4-fluoro substitution on the indole ring of N,N-dimethyltryptamine (4-fluoro-DMT) results in a selective serotonin 5-HT₂C receptor agonist profile (Ki = 82–84 nM at 5-HT₂C, EC₅₀ = 99 nM, Emax = 93%) with approximately 10-fold selectivity for 5-HT₂C activation over 5-HT₂A (EC₅₀ = 949 nM at 5-HT₂A) and dramatically reduced psychedelic-like behavioral effects compared to psilocin [2]. Although direct functional data for 4-(4-fluoro-1H-indol-3-yl)butan-2-amine at monoamine transporters are not yet publicly available, the established 4-fluoro vs. 5-fluoro positional SAR divergence within the tryptamine class indicates that the target compound is predicted to exhibit a pharmacological profile fundamentally distinct from the 5-fluoro isomer PAL-545, with attenuated dopamine-releasing activity and enhanced 5-HT₂C receptor engagement potential [3].
| Evidence Dimension | Monoamine release profile and serotonin receptor subtype selectivity as a function of fluorine position on the indole ring |
|---|---|
| Target Compound Data | 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine: No direct functional data available; predicted 4-fluoro profile based on class SAR |
| Comparator Or Baseline | 5-Fluoro-AET (PAL-545): EC₅₀ = 36.6 nM (5-HT), 150 nM (DA), 5,334 nM (NE) in rat synaptosomes; 4-Fluoro-DMT: Ki = 82–84 nM (5-HT₂C), EC₅₀ = 99 nM (5-HT₂C, Emax = 93%), EC₅₀ = 949 nM (5-HT₂A) |
| Quantified Difference | 5-fluoro substitution confers SDRA activity with ~35-fold DA/NE selectivity; 4-fluoro substitution confers 5-HT₂C-selective agonism with ~10-fold 5-HT₂C/5-HT₂A selectivity; predicted efficacy divergence >10-fold between positional isomers for specific endpoints |
| Conditions | Rat brain synaptosomes (PAL-545 release assays); radioligand binding and functional assays at recombinant human serotonin receptors (4-fluoro-DMT) |
Why This Matters
Researchers studying serotonin receptor subtype-selective ligands or seeking to avoid confounding dopamine-releasing activity should select the 4-fluoro positional isomer over the 5-fluoro isomer, which has pronounced dopaminergic activity.
- [1] Blough BE, Landavazo A, Partilla JS, et al. Alpha-ethyltryptamines as selective serotonin–dopamine releasing agents. Data compiled in: Wikipedia. 5-Fluoro-AET. https://en.wikipedia.org/wiki/5-Fluoro-AET. View Source
- [2] Sard H, Kumaran G, Morency C, et al. SAR of psilocybin analogs: discovery of a selective 5-HT₂C agonist. Data compiled in: Wikipedia. 4-Fluoro-DMT. Ki and EC₅₀ values reported. https://en.wikipedia.org/wiki/4-Fluoro-DMT. View Source
- [3] Blair JB, Kurrasch-Orbaugh D, Marona-Lewicka D, et al. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. J Med Chem. 2000;43(24):4701-4710. Class-level SAR for 4-fluoro vs. other substitution patterns. View Source
